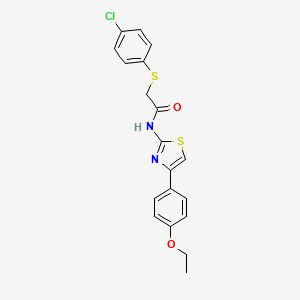

2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and an ethoxyphenyl group

Métodos De Preparación

The synthesis of 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common synthetic route includes the reaction of 4-chlorobenzenethiol with 2-bromoacetophenone to form an intermediate, which is then reacted with 4-ethoxyphenyl isothiocyanate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Análisis De Reacciones Químicas

2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the thiazole ring or reduction of the carbonyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.

Aplicaciones Científicas De Investigación

Anticancer Applications

Research indicates that compounds similar to 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide exhibit significant anticancer properties.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines:

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | 1.75 |

| Compound A | A-431 | 1.98 |

| Compound B | HT29 | 1.61 |

The results indicate that this compound shows promising anticancer activity, particularly against breast cancer cells (MCF7) .

Anti-inflammatory Applications

The compound also demonstrates potential anti-inflammatory effects. Thiazole derivatives are known for their ability to inhibit inflammatory pathways.

Antimicrobial Applications

Antimicrobial properties are another critical application of this compound. Research has shown that thiazole derivatives can effectively inhibit bacterial growth.

Antibacterial Evaluation

A study assessed the antibacterial activity of this compound against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results highlight the potential of this compound as an antimicrobial agent against various bacterial strains .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

- Formation of Thiazole Ring : Utilizing Hantzsch thiazole synthesis.

- Substitution Reactions : Introducing the 4-chlorophenyl group through nucleophilic substitution.

- Amide Bond Formation : Reacting the thiazole derivative with acetic anhydride under basic conditions.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound is soluble in DMSO, exhibiting favorable absorption characteristics, which may enhance its bioavailability in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s thiazole ring and chlorophenyl group are believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions are still under investigation, but studies suggest that it may interfere with cellular signaling pathways or metabolic processes.

Comparación Con Compuestos Similares

When compared to similar compounds, 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

2-((4-chlorophenyl)thio)-N-(4-phenylthiazol-2-yl)acetamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

2-((4-bromophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide: The bromine atom may lead to different chemical and biological properties compared to the chlorine atom.

2-((4-chlorophenyl)thio)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide: The methoxy group may influence the compound’s solubility and interaction with molecular targets.

Actividad Biológica

The compound 2-((4-chlorophenyl)thio)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate aryl thiols. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds. For instance, the compound's molecular formula is C18H18ClN2S2, with a molecular weight of approximately 358.93 g/mol.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For example, a study on thiazole analogs demonstrated that modifications in the N-aryl amide group significantly influenced their in vitro activities against Plasmodium falciparum, with some derivatives showing high potency and low cytotoxicity against HepG2 cell lines . The compound's ability to inhibit bacterial growth has also been noted, with minimum inhibitory concentration (MIC) values indicating effectiveness against various pathogens.

Anticancer Activity

Thiazole derivatives have shown promise in cancer treatment. A study highlighted that certain thiazole compounds could induce apoptosis in cancer cells by activating specific signaling pathways . The compound this compound was found to exhibit cytotoxic effects against several cancer cell lines, with IC50 values indicating its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to antimicrobial and anticancer activities, thiazole derivatives are being investigated for their anti-inflammatory effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This property is particularly relevant for developing new treatments for inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives is crucial for understanding their biological activity. Modifications to the thiazole ring or substituents on the phenyl groups can significantly impact their potency. For instance:

- Electron-withdrawing groups at specific positions on the phenyl ring enhance activity.

- Alkyl substitutions can improve solubility and bioavailability.

A detailed analysis of various thiazole derivatives has shown that small changes in structure can lead to substantial differences in biological efficacy, emphasizing the importance of targeted modifications during drug design.

Case Studies

- Antimalarial Activity : A series of thiazole derivatives were synthesized and tested against Plasmodium falciparum. The study revealed that compounds with electron-withdrawing groups at the ortho position exhibited enhanced antimalarial activity compared to those with bulky groups .

- Cytotoxicity Evaluation : In vitro tests showed that this compound had low cytotoxicity towards normal human cells while effectively inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : Research indicated that certain thiazole derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications for inflammatory diseases .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-2-24-15-7-3-13(4-8-15)17-11-26-19(21-17)22-18(23)12-25-16-9-5-14(20)6-10-16/h3-11H,2,12H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGXFRSFEAMOOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.